3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a dihydro-1,2-oxazole ring The carboxylic acid group at the 5-position of the oxazole ring contributes to its acidic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and ethyl oxalyl chloride.
Formation of Intermediate: The aniline derivative undergoes a reaction with ethyl oxalyl chloride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the dihydro-1,2-oxazole ring.
Hydrolysis: The ester group in the oxazole ring is hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Esterification and Amidation: The carboxylic acid group can form esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring.
Esters and Amides: Formed from reactions with alcohols and amines.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal coordination complexes.
Biology and Medicine:
Pharmacophore: The compound’s structure serves as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its unique structural features.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-methyl ester
- 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-amide
- 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-nitrile
Comparison:
- Structural Differences: The main differences lie in the functional groups attached to the oxazole ring (e.g., carboxylic acid vs. ester vs. amide).
- Reactivity: The presence of different functional groups affects the compound’s reactivity and the types of reactions it can undergo.
- Applications: While all these compounds may have similar core structures, their applications can vary significantly based on their functional groups. For example, the carboxylic acid derivative may be more suitable for drug design, while the ester or amide derivatives might be preferred in material science.
This detailed overview provides a comprehensive understanding of 3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIUOHNYWIGZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC(=C2)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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